molecular formula C16H11ClN4OS B6566924 2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021214-09-4

2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6566924
CAS No.: 1021214-09-4
M. Wt: 342.8 g/mol
InChI Key: JZMZWXNWUOOKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a fused thiadiazoloquinazolinone core with a 4-chlorophenylamino group at position 2 and a methyl substituent at position 6. Its synthesis typically involves multi-step protocols, such as reactions between aminothiadiazole derivatives and dicarboxylic acids in the presence of phosphorous oxychloride (POCl₃) .

Properties

IUPAC Name

2-(4-chloroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS/c1-9-2-7-13-12(8-9)14(22)21-16(19-13)23-15(20-21)18-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMZWXNWUOOKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the thymidylate synthase enzyme . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.

Mode of Action

The compound interacts with its target, the thymidylate synthase enzyme, by binding to its active site. This interaction inhibits the enzyme’s function, thereby disrupting the synthesis of dTMP and ultimately hindering DNA replication and repair.

Biochemical Pathways

The inhibition of thymidylate synthase disrupts the de novo synthesis pathway of thymidine monophosphate (dTMP) . This leads to a decrease in the level of dTMP, which is a necessary precursor for DNA synthesis. The downstream effect of this disruption is the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells.

Comparison with Similar Compounds

Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Propylthio (electron-donating) enhances antitubercular activity, while nitro/fluoro groups reduce efficacy .
  • Aromatic Substitutents : Hydroxy-methoxyphenyl groups (Compound 4i) improve anticancer activity, likely due to enhanced hydrogen bonding with thymidylate synthase .
  • Halogenation: 4-Chlorophenylamino and 3-Cl-4-F-phenylamino moieties enhance binding to targets like InhA (Mtb) or HIV proteases .

Pharmacological Targets and Mechanisms

  • Anticancer : Derivatives bind thymidylate synthase (TS), disrupting DNA synthesis .
  • Antitubercular : Propylthio derivatives inhibit InhA, a key enzyme in mycolic acid biosynthesis .
  • Antimicrobial: Thiadiazoloquinazolinones with methoxy/ethoxy groups exhibit activity against E. coli and S. aureus .

ADME and Toxicity Profiles

  • Compound 4i : Predicted logP = 2.1, high gastrointestinal absorption, low hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.